(2,4-Dichlorophenyl)(piperidin-1-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(piperidin-1-yl)methanone is a chemical compound that features a dichlorophenyl group attached to a piperidinyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(piperazin-1-yl)methanone
- (4-(2,4-Dichlorophenyl)-1-piperazinyl)(4-morpholinyl)methanone
- 1-(2,4-Dichlorophenyl)-5-(4-morpholinyl)-3,4-dihydro-2H-pyrrole-2-carboxamide
Uniqueness
(2,4-Dichlorophenyl)(piperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the piperidinyl methanone structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
13573-27-8 |
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Molecular Formula |
C12H13Cl2NO |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
InChI Key |
BDDXVGUICDEQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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